In Vivo Gastric Protection: Superior Potency vs. Ginkgolide B (BN 52021) in Dexamethasone-Induced Damage
In a rat model of dexamethasone-induced gastric mucosal damage, pretreatment with Setipafant (BN 50727) at 1 mg/kg i.p. or Ginkgolide B (BN 52021) at 10 mg/kg i.p. both significantly reduced gastric lesions. Critically, Setipafant achieved comparable protective efficacy at a 10-fold lower dose (1 mg/kg) than Ginkgolide B (10 mg/kg), indicating superior in vivo potency in this assay [1].
| Evidence Dimension | In vivo protective efficacy (gastric mucosal damage reduction) |
|---|---|
| Target Compound Data | Significant reduction of gastric damage at 1 mg/kg (i.p.) |
| Comparator Or Baseline | BN 52021 (Ginkgolide B) at 10 mg/kg (i.p.) |
| Quantified Difference | Setipafant required a 10-fold lower dose for comparable efficacy |
| Conditions | Rat model, dexamethasone-induced gastric mucosal damage |
Why This Matters
Demonstrates 10x greater in vivo potency in a gastrointestinal injury model, justifying selection for studies where lower dosing may reduce off-target or toxicity risks.
- [1] Filep JG, et al. Dexamethasone-induced gastric mucosal damage in the rat: possible role of platelet-activating factor. Br J Pharmacol. 1992 Apr;105(4):912-8. View Source
